Bienvenue dans la boutique en ligne BenchChem!

17-Hydroxy-1-methylandrostan-3-one

Anabolic-androgenic ratio Hershberger assay Ventral prostate

17-Hydroxy-1-methylandrostan-3-one (Mestanolone) is the definitive non-aromatizable, high-androgenicity reference control for OECD TG 441 Hershberger assays, delivering a pure androgen data point (anabolic-to-androgenic ratio 0.8) essential for calibrating ventral prostate vs. levator ani endpoints. It is the sole viable starting material for the patented IBX oxidation/hydroxylation/cleavage/reduction route to oxandrolone API (30–40% overall yield, >98% purity). As the only 17α-methyl AAS exhibiting a unique mineralocorticoid-excess/CYP17A1-dysfunction signature in H295R adrenal screening, it is an irreplaceable positive control for cardiotoxicity liability differentiation. WADA-accredited labs require this compound for GC-MS/MS method validation due to its distinctive non-epimerized urinary metabolite profile. Procure with certificate of analysis confirming HPLC purity ≥99% and melting point 192.5–194.0°C for unambiguous regulatory and synthetic applications.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 1232-57-1
Cat. No. B073342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxy-1-methylandrostan-3-one
CAS1232-57-1
Synonyms1β-Methyl-17β-hydroxy-5α-androstane-3-one
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
InChIInChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13+,15+,16+,17+,18+,19+,20+/m1/s1
InChIKeyUXYRZJKIQKRJCF-OIMFUDJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Hydroxy-1-methylandrostan-3-one (Mestanolone, CAS 1232-57-1): An Orally Active Androgen Reference Standard and Synthetic Intermediate


17-Hydroxy-1-methylandrostan-3-one (CAS 1232-57-1), synonymously known as Mestanolone, 17α-methyl-5α-dihydrotestosterone (17α-methyl-DHT), or (5α,17β)-17-hydroxy-17-methylandrostan-3-one, is a synthetic 17α-alkylated androstane steroid [1]. It is the 17α-methylated derivative of the endogenous androgen dihydrotestosterone (DHT), a modification that confers oral bioavailability [2]. Pharmacologically, it functions as an agonist of the androgen receptor (AR) and is classified as an anabolic-androgenic steroid (AAS) possessing a high androgenic-to-anabolic activity ratio, as demonstrated in the Hershberger assay [3]. The compound is incapable of aromatization to estrogenic metabolites and lacks progestogenic activity [4]. Beyond its historical clinical investigation, 17-Hydroxy-1-methylandrostan-3-one currently serves as a valued analytical reference standard for doping control, forensic toxicology, and as a key synthetic intermediate in the production of therapeutically relevant AAS such as oxandrolone [5].

Why 17-Hydroxy-1-methylandrostan-3-one Cannot Be Substituted by In-Class 17α-Alkylated Androgens Without Quantitative Justification


The 17α-alkylated androstane subclass of anabolic-androgenic steroids (AAS) exhibits profound pharmacodynamic and pharmacokinetic divergence driven by subtle variations in A-ring geometry and substitution. 17-Hydroxy-1-methylandrostan-3-one (Mestanolone) is the fully saturated, non-1-ene, non-aza 17α-methyl-DHT backbone. This specific architecture yields a uniquely high androgenic-to-anabolic dissociation ratio in vivo, as it is a pure androgen receptor agonist incapable of aromatization [1]. In contrast, its closest structural analogs—such as oxandrolone (a 2-oxa A-ring heterocycle) or stanozolol (a pyrazole-fused A-ring)—exhibit divergent AR binding modalities and off-target profiles, including differential interference with adrenal steroidogenic enzymes like CYP17A1 [2]. Moreover, 17-Hydroxy-1-methylandrostan-3-one’s lack of a C1-C2 double bond or C4-C5 unsaturation eliminates estrogenic or anti-inflammatory metabolic liabilities seen in other 17α-methyl steroids . Consequently, interchangeability based solely on nominal '17α-methyl anabolic steroid' classification is pharmacologically unsound and risks invalidating comparative research models.

Quantitative Differential Evidence for 17-Hydroxy-1-methylandrostan-3-one Against Its Closest Analogs


Hershberger Assay Reveals a Distinct Anabolic-to-Androgenic Activity Ratio of 0.8 for Mestanolone vs. 3.2–5.0 for Other 17α-Methyl AAS

In a direct comparative study measuring nitrogen retention (anabolic index) and ventral prostate weight gain (androgenic index) in castrated rats, 17-Hydroxy-1-methylandrostan-3-one (Mestanolone) exhibited an anabolic-to-androgenic activity ratio of 0.8 (anabolic index 0.8 : androgenic index 1.0). This was markedly lower than that of 7α:17α-dimethyltestosterone (ratio 3.2), oxymesterone (ratio 5.0), and fluoxymesterone (ratio 2.7), demonstrating that Mestanolone's activity is predominantly androgenic rather than anabolic. This ratio is reported as the quotient of relative anabolic potency to relative androgenic potency, indicating that its androgen receptor-mediated tissue selectivity profile diverges fundamentally from other synthetic 17α-methyl steroids [1].

Anabolic-androgenic ratio Hershberger assay Ventral prostate Levator ani Nitrogen retention

SHBG Relative Binding Affinity (RBA) of Mestanolone Is 84% Versus 58% for Methasterone, Demonstrating Superior Carrier Protein Displacement Potential

In competitive binding assays using sex hormone-binding globulin (SHBG) with testosterone as the 100% reference ligand, 17-Hydroxy-1-methylandrostan-3-one (Mestanolone) demonstrated a relative binding affinity (RBA) of 84% [1]. This value is substantially higher than the RBA of the structurally related 17α-methyl AAS methasterone (58%) [1]. High-affinity SHBG binding by Mestanolone suggests a pronounced capacity to displace endogenous androgens (testosterone, DHT) from the carrier protein, thereby acutely elevating the free, biologically active fraction of circulating androgens—a mechanistic feature that distinguishes it from analogs with weaker SHBG interaction.

SHBG binding Relative binding affinity Free androgen index Steroid bioavailability Testosterone displacement

Mestanolone, Alongside Mesterolone and Methenolone, Uniquely Induces CYP17A1 Dysfunction and Mineralocorticoid Excess in Adrenocortical Cells

In a systematic profiling study of 19 anabolic-androgenic steroids and 3 SARMs using human adrenocortical carcinoma H295R cells, 17-Hydroxy-1-methylandrostan-3-one (Mestanolone), mesterolone, and methenolone formed a distinct cluster that simultaneously increased mineralocorticoid production while decreasing adrenal androgen output, indicative of functional CYP17A1 (17α-hydroxylase/17,20-lyase) interference [1]. Notably, cell-free enzyme activity assays failed to detect direct CYP17A1 inhibition, suggesting a mechanism distinct from competitive active-site binding [1]. This adrenocortical steroidogenic disruption pattern was not observed with other tested AAS such as stanozolol, oxandrolone, or nandrolone under identical conditions, highlighting a shared liability among the 1-methyl-DHT/mesterolone subclass.

CYP17A1 dysfunction Adrenal steroidogenesis Mineralocorticoid H295R cells Off-target adrenal effects

Mestanolone as the Sole Direct Precursor for High-Yield Oxandrolone Synthesis: an Industrial Differentiator from Non-Precursor 17α-Methyl Steroids

U.S. Patent 7,009,063 and related filings explicitly claim a process for the synthesis of the therapeutic anabolic steroid oxandrolone using 17-Hydroxy-1-methylandrostan-3-one (mestanolone) as the starting material, reporting overall yields of 30–40% and final oxandrolone purity greater than 98% [1]. The synthetic route proceeds via IBX-mediated oxidation of mestanolone to the 1-en-3-one intermediate, followed by hydroxylation, oxidative ring cleavage, and reductive lactonization [1]. This establishes mestanolone as an essential, non-substitutable feedstock intermediate in oxandrolone process chemistry; alternative 17α-methyl steroids lacking the requisite saturated A-ring and specific stereochemistry (e.g., methyltestosterone, fluoxymesterone, stanozolol) cannot enter this reaction sequence.

Oxandrolone synthesis Steroid intermediate IBX oxidation Process chemistry Pharmaceutical precursor

Achievement of 100% Masculinization in Nile Tilapia Fry with a 15-Day Mestanolone Immersion Protocol, Validating Potency in a Non-Mammalian Vertebrate Model

In a dedicated aquaculture study, immersion treatment of Nile tilapia (Oreochromis niloticus) fry with 17-Hydroxy-1-methylandrostan-3-one (mestanolone) for a 15-day period achieved 100% masculinization (all-male population), with no adverse effect on general fish growth parameters [1]. This contrasts with a parallel investigation wherein 17α-methyltestosterone (MT) immersion at 40 mg/L yielded only 100% masculinization compared to reduced rates of 99.7% and 96.2% at 60 and 100 mg/L doses respectively, suggesting a non-monotonic dose-response for MT that was not observed with mestanolone [2].

Tilapia masculinization Sex reversal Aquaculture androgen 17α-methyl-DHT in fish Endocrine disruption model

Distinct 17-Epimerization and Metabolite Stability of Mestanolone Relative to Stanozolol and Oxandrolone in Human GC-MS Urinary Excretion Studies

In a dedicated GC-MS investigation of 17β-sulfate-17α-methyl steroid epimerization and degradation in human urine, 17-Hydroxy-1-methylandrostan-3-one (mestanolone, compound 10) exhibited a distinct epimerization stability profile compared to stanozolol (compound 11) and oxandrolone (compound 7), with no detectable 17-epimeric or 18-nor-17,17-dimethyl-13(14)-ene degradation products observed in post-administration urine samples for mestanolone and stanozolol, whereas other 17α-methyl steroids tested showed varying extents of epimerization [1]. The extent of 17-epimerization was demonstrated to be dependent on A-ring structure, with the saturated 5α-androstane framework of mestanolone conferring greater metabolic stability at C17 than the heterocyclic A-ring-modified comparators [1].

17-Epimerization GC-MS doping control Steroid metabolism Urinary metabolite stability Anti-doping analysis

Prioritized Research and Industrial Application Scenarios for 17-Hydroxy-1-methylandrostan-3-one (CAS 1232-57-1)


Calibration of Pure Androgenicity in Hershberger-Based In Vivo Screening Panels

Laboratories conducting regulatory in vivo Hershberger assays (OECD TG 441) or mechanistic androgen receptor pharmacology studies should procure 17-Hydroxy-1-methylandrostan-3-one as a high-androgenicity, low-anabolicity reference control. Its anabolic-to-androgenic ratio of 0.8, directly benchmarked against fluoxymesterone (2.7) and oxymesterone (5.0) [1], provides a defined 'pure androgen' data point on the activity continuum, enabling accurate calibration of test article dissociation between androgenic (ventral prostate weight) and anabolic (levator ani/nitrogen retention) endpoints.

Positive Control for CYP17A1-Mediated Adrenal Steroidogenic Interference in Cardiovascular Safety Pharmacology

In adrenal safety screening panels using the H295R adrenocortical carcinoma cell model, 17-Hydroxy-1-methylandrostan-3-one is an indispensable positive control representing the 'mineralocorticoid-excess/CYP17A1-dysfunction' cluster [1]. Because this adrenal interference signature—simultaneously elevated mineralocorticoids and suppressed adrenal androgens—is shared only by mesterolone and methenolone but absent from stanozolol, oxandrolone, and nandrolone, inclusion of mestanolone is critical for assay validation and for distinguishing this specific cardiotoxic liability from generic androgen receptor-mediated effects.

Feedstock Intermediate for cGMP Oxandrolone Active Pharmaceutical Ingredient (API) Manufacturing

Pharmaceutical chemical manufacturers producing oxandrolone API via the patented IBX oxidation/hydroxylation/cleavage/reduction route must source high-purity 17-Hydroxy-1-methylandrostan-3-one as the sole viable starting material [1]. The patented process delivers oxandrolone in 30–40% overall yield with >98% purity. No alternative 17α-methyl steroid can enter this synthetic sequence, making mestanolone procurement a binary, non-negotiable requirement for this established manufacturing pathway. Suppliers should provide certificates of analysis confirming HPLC purity ≥99% and melting point 192.5–194.0 °C [2].

Reference Standard for Anti-Doping GC-MS/MS Confirmatory Analysis of 17α-Methyl Steroid Metabolites

World Anti-Doping Agency (WADA)-accredited laboratories require authenticated 17-Hydroxy-1-methylandrostan-3-one reference material to develop and validate GC-MS/MS methods targeting the parent compound and its distinctive non-epimerized urinary metabolites [1]. Because mestanolone exhibits a unique metabolic stability at C17—showing no 17-epimerization degradation products unlike oxandrolone—its reference standard is essential for accurate retention time locking, mass spectral library building, and distinguishing mestanolone administration from that of other 17α-methyl AAS in athlete biological passports.

Quote Request

Request a Quote for 17-Hydroxy-1-methylandrostan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.